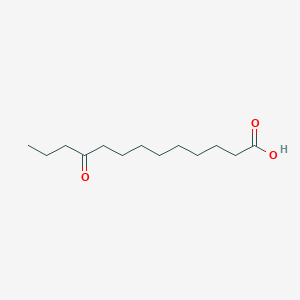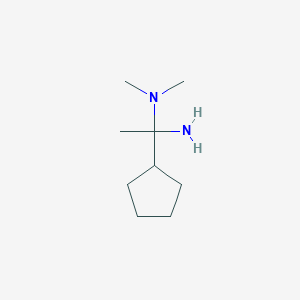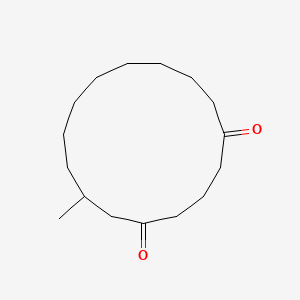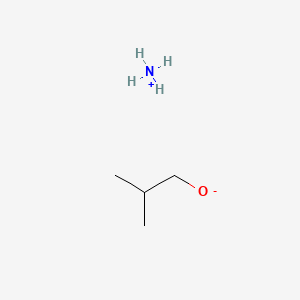
Ammonium 2-methylpropanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 2-methylpropanolate is an organic compound with the molecular formula C₄H₁₃NO It is a derivative of ammonium and 2-methylpropanol, characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium 2-methylpropanolate can be synthesized through the reaction of 2-methylpropanol with ammonium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{2-methylpropanol} + \text{ammonium hydroxide} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is often catalyzed to increase yield and efficiency. Post-reaction, the product is purified through distillation or crystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like phosphorus tribromide for halogenation reactions.
Major Products:
Oxidation: Formation of 2-methylpropanal or 2-methylpropanoic acid.
Reduction: Formation of 2-methylpropanol.
Substitution: Formation of halogenated derivatives like 2-methylpropyl bromide.
Aplicaciones Científicas De Investigación
Ammonium 2-methylpropanolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of ammonium 2-methylpropanolate involves its interaction with molecular targets through ionic and covalent bonding. It can act as a nucleophile in substitution reactions, facilitating the transfer of functional groups. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Ammonium propionate: Similar in structure but with a different alkyl group.
Ammonium acetate: Another ammonium derivative with distinct chemical properties.
Ammonium butyrate: Shares the ammonium group but has a longer carbon chain.
Uniqueness: Ammonium 2-methylpropanolate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its branched alkyl group differentiates it from other ammonium compounds, leading to unique applications and reactivity patterns.
Propiedades
Número CAS |
84540-63-6 |
|---|---|
Fórmula molecular |
C4H13NO |
Peso molecular |
91.15 g/mol |
Nombre IUPAC |
azanium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.H3N/c1-4(2)3-5;/h4H,3H2,1-2H3;1H3/q-1;/p+1 |
Clave InChI |
FNCUFEPNWRBJSS-UHFFFAOYSA-O |
SMILES canónico |
CC(C)C[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


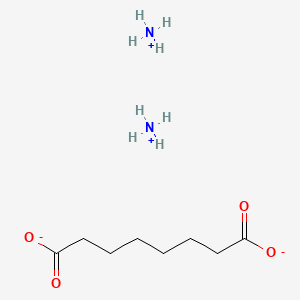
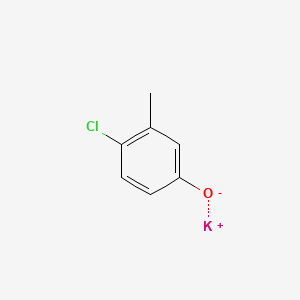
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
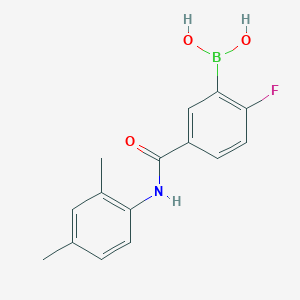
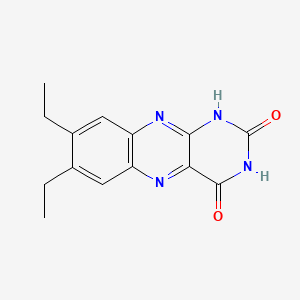
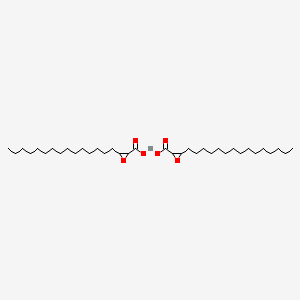
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
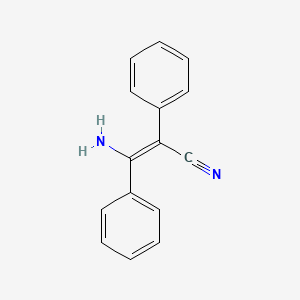
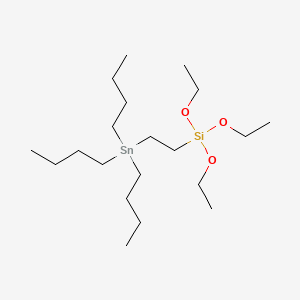
![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
